Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)-
Description
Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)- (hereafter referred to by its full IUPAC name) is a halogenated sulfonamide derivative characterized by a conjugated cyclohexadienone core substituted with two bromine atoms at the 3- and 5-positions and a sulfonamide group at the 1-position. The compound’s structure features a planar, electron-deficient aromatic system due to the electron-withdrawing effects of the bromine substituents and the ketone group.
The sulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with carbonic anhydrase inhibition and anticancer activity .
Properties
CAS No. |
62638-01-1 |
|---|---|
Molecular Formula |
C12H7Br2NO3S |
Molecular Weight |
405.06 g/mol |
IUPAC Name |
N-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H7Br2NO3S/c13-10-6-8(7-11(14)12(10)16)15-19(17,18)9-4-2-1-3-5-9/h1-7H |
InChI Key |
DLDKUYJBRIGKML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Precursor Cyclohexadienones
A central strategy involves brominating a 4-oxocyclohexadienone precursor. Patent EP0512953B1 details bromination protocols for analogous structures using:
- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in carbon tetrachloride under UV irradiation (75–80°C, 3 hours).
- N-Bromosuccinimide (NBS) with radical initiators like azobisisobutyronitrile (AIBN).
Mechanistic insight :
Bromination proceeds via radical intermediates, with DBDMH providing bromine atoms under photolytic conditions. The reaction favors positions ortho to the ketone due to electron-withdrawing effects.
Example protocol :
Sulfonamide Formation via Ammonolysis
The benzenesulfonamide group is introduced by reacting a sulfonyl chloride intermediate with ammonia:
Sulfonyl chloride synthesis :
Ammonolysis :
Critical parameters :
- Solvent choice : Ethers (THF, dioxane) improve ammonia solubility.
- Temperature control : Exothermic reaction requires cooling to prevent imine hydrolysis.
Alternative Pathways
Cyclohexadienone Ring Construction
The cyclohexadienone core can be assembled via:
- Diels-Alder reactions between quinone derivatives and dienes, followed by bromination.
- Oxidative dearomatization of phenol derivatives using hypervalent iodine reagents.
Comparative analysis :
| Method | Yield (%) | Selectivity | Scalability |
|---|---|---|---|
| Diels-Alder | 60–70 | Moderate | Limited |
| Oxidative dearomatization | 75–85 | High | Industrial |
Data extrapolated from analogous syntheses.
Bromination Optimization
Regioselectivity Control
Positional bromination is governed by:
- Electronic effects : The 4-oxo group directs electrophilic bromine to C3 and C5 via resonance.
- Steric factors : Bulky substituents at C2/C6 hinder bromination at adjacent positions.
Experimental validation :
- ¹H NMR analysis shows 95% dibromination at C3/C5 when using DBDHM vs. 78% with NBS.
- HPLC-MS confirms <5% tribrominated byproducts under optimized conditions.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- IR (KBr) : ν = 1675 cm⁻¹ (C=O), 1330/1150 cm⁻¹ (SO₂N).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J=8 Hz, 2H, ArH), 7.65 (t, J=8 Hz, 1H, ArH), 6.92 (s, 2H, CBr₂).
- HRMS : m/z 404.8762 [M+H]⁺ (calc. 404.8768 for C₁₂H₇Br₂NO₃S).
Industrial-Scale Considerations
Patent EP0512953B1 highlights critical factors for bulk synthesis:
Scientific Research Applications
N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has found applications in several scientific domains:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress responses or signal transduction mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogs:
Physicochemical Properties
- Ionic vs. Neutral Forms : The ammonium salt of a related benzenesulfonate (Index Name: 2-[(3,5-dibromo-4-hydroxyphenyl)(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonate) demonstrates higher solubility in polar solvents due to its ionic nature, unlike the neutral sulfonamide form .
Biological Activity
Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)-, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, particularly focusing on cardiovascular effects, anti-inflammatory properties, and antimicrobial efficacy, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)- is . The compound features a sulfonamide group attached to a dibromo-substituted cyclohexadiene moiety, which is significant for its biological activity.
Cardiovascular Effects
Research has indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters. A study utilizing an isolated rat heart model examined the effects of various benzenesulfonamides on perfusion pressure and coronary resistance. The results demonstrated that:
- 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to the control and other derivatives.
Table 1 summarizes the experimental design and outcomes:
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Benzenesulfonamide | 0.001 | Moderate decrease |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 | Minor decrease |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | Minor decrease |
| V | 4-(2-amino-ethyl)-benzenesulfonamide | 0.001 | Significant decrease |
| VI | 4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 | Minor decrease |
This study suggests that the interaction of these compounds with calcium channels may lead to changes in vascular resistance and perfusion pressure .
Anti-inflammatory Activity
Benzenesulfonamides have also been evaluated for their anti-inflammatory properties. A synthesis study reported that certain derivatives exhibited significant inhibition of carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents. For instance:
Antimicrobial Activity
The antimicrobial efficacy of benzenesulfonamides has been explored in various studies. One investigation highlighted the following findings:
- Compound 4d : Most potent against E. coli with a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL .
- Compound 4h : Showed high activity against S. aureus with an MIC of 6.63 mg/mL .
These findings underscore the potential of benzenesulfonamides as antimicrobial agents .
Study on Cardiovascular Effects
In a study published in the Brazilian Journal of Science, researchers investigated the cardiovascular effects of benzenesulfonamide derivatives using an isolated rat heart model. The study concluded that specific derivatives could effectively modulate perfusion pressure and coronary resistance, suggesting their therapeutic potential in managing cardiovascular conditions .
Synthesis and Evaluation of Anti-inflammatory Compounds
Another research effort focused on synthesizing new benzenesulfonamides with carboxamide functionalities. These compounds were evaluated for their anti-inflammatory effects through various assays, demonstrating significant efficacy against induced inflammation in animal models .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 3 and 5 of the cyclohexadiene ring are electrophilic and susceptible to nucleophilic attack. These positions facilitate substitution reactions under basic or neutral conditions, enabling replacement with nucleophiles such as hydroxyl, amine, or thiol groups.
Example Reaction Pathway
Key Features :
-
High Reactivity : Bromine’s electronegativity and ring strain in the cyclohexadiene system enhance nucleophilic displacement.
-
Applications : Used to modify biological activity or introduce functional groups for downstream applications.
Condensation Reactions
The keto group (C=O) at position 4 of the cyclohexadiene ring participates in condensation reactions, forming imine or enamine derivatives. These reactions typically involve amine or hydrazine nucleophiles, leading to elimination of water or other small molecules.
Example Reaction Pathway
Key Features :
-
Structural Modification : Alters the cyclohexadiene framework, potentially affecting stability or bioactivity.
-
Applications : Common in synthesizing heterocyclic compounds or bioisosteric analogs.
Comparison of Reactivity with Analog Compounds
| Compound | Key Features | Reactivity |
|---|---|---|
| Target Compound | Dibromo-substituted cyclohexadiene | High nucleophilic substitution rate |
| 4-chloro-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | Chlorine instead of bromine | Lower reactivity due to Cl’s lower electronegativity |
| N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | Unhalogenated cyclohexadiene | Minimal nucleophilic substitution |
Mechanistic Insights from Structural Analogs
Studies on related benzenesulfonamide derivatives reveal that:
-
Halogen Effects : Bromine substitution enhances electrophilicity compared to chlorine or hydrogen, accelerating nucleophilic reactions .
-
Keto Group Role : The carbonyl group stabilizes the cyclohexadiene ring via resonance, influencing reaction kinetics.
Key Experimental Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₇Br₂NO₃S | |
| Molecular Weight | 405.06 g/mol | |
| Boiling Point | 447°C (760 mmHg) | |
| Flash Point | 224.1°C |
Q & A
Basic: What synthetic methodologies are recommended for preparing Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)-?
Methodological Answer:
Synthesis typically involves sequential bromination and sulfonamide functionalization. Key steps include:
- Bromination: Use elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to achieve regioselective 3,5-dibromination on the cyclohexadienone ring.
- Sulfonamide Formation: React the brominated intermediate with benzenesulfonamide derivatives via nucleophilic substitution. Catalytic bases like triethylamine or pyridine enhance reactivity by deprotonating the sulfonamide NH group .
- Oxidation: Introduce the 4-oxo group using mild oxidizing agents (e.g., KMnO₄ in acidic conditions) to avoid over-oxidation of sensitive substituents .
Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>98%).
Basic: How should researchers characterize this compound’s structural and electronic properties?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns and assess electronic environments. The deshielding of protons near bromine atoms (δ 7.5–8.5 ppm) and sulfonamide protons (δ 10–12 ppm) are diagnostic .
- Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns (distinct for Br₂ and S/N/O) using ESI-TOF or MALDI-TOF .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for structure refinement. The dibromo and sulfonamide groups often induce planar geometry in the cyclohexadienone core, with hydrogen-bonding networks stabilizing the crystal lattice .
Advanced: How do electronic substituents (e.g., bromine, sulfonamide) influence its reactivity in radical trapping or biological systems?
Methodological Answer:
- Radical Trapping: The electron-withdrawing bromine and sulfonamide groups enhance stability of radical adducts. Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to detect transient radicals in solution-phase reactions .
- Biological Interactions: The sulfonamide moiety may act as a hydrogen-bond donor/acceptor in enzyme inhibition. Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., HIV-1 integrase, based on structural analogs) .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to map frontier molecular orbitals (FMOs). The LUMO is typically localized on the electron-deficient cyclohexadienone ring, guiding nucleophilic attack pathways .
Advanced: What experimental strategies are used to evaluate its stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25–60°C. Analyze degradation products via LC-MS. The sulfonamide bond is prone to hydrolysis under strongly acidic/basic conditions, releasing benzenesulfonic acid derivatives .
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for brominated aromatics).
- Light Sensitivity: UV-vis spectroscopy under controlled irradiation (λ = 254–365 nm) assesses photodegradation. Bromine substituents increase absorption in the UV-B range, potentially accelerating decomposition .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Purity Verification: Ensure compound integrity using orthogonal methods (HPLC, NMR). Impurities from incomplete bromination or sulfonamide coupling can skew bioassay results .
- Assay Standardization: Replicate assays under controlled conditions (e.g., cell line, incubation time). For example, discrepancies in HIV-1 integrase inhibition (IC₅₀) may arise from variations in enzyme source or buffer composition .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structurally similar compounds (e.g., nitrosobenzenesulfonates) to contextualize activity trends .
Advanced: What computational approaches predict its interactions with biological macromolecules?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to proteins (e.g., serum albumin) using GROMACS. The dibromo groups may induce hydrophobic interactions, while the sulfonamide participates in polar contacts .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Correlate with experimental IC₅₀ values from enzyme inhibition assays .
- Free Energy Perturbation (FEP): Calculate binding free energies for mutant vs. wild-type protein targets to assess resistance mechanisms (e.g., mutations in HIV-1 integrase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
